6-methylidene-1H-benzimidazole-2-thione
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Overview
Description
6-Methylidene-1H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylidene-1H-benzimidazole-2-thione typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes under specific conditions. For instance, reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with thiosemicarbazide in ethanol at reflux temperature to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylidene-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
6-Methylidene-1H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-methylidene-1H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole-2-thione: Shares the benzimidazole core but lacks the methylidene group.
5,6-Dimethyl-1H-benzimidazole-2-thione: Contains additional methyl groups on the benzimidazole ring.
2-Mercaptobenzimidazole: Similar structure but with a thiol group instead of a thione group.
Uniqueness: 6-Methylidene-1H-benzimidazole-2-thione is unique due to the presence of the methylidene group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C8H6N2S |
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Molecular Weight |
162.21 g/mol |
IUPAC Name |
6-methylidene-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H6N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |
InChI Key |
GIDZDBKBIQEYGI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=S)NC2=C1 |
Origin of Product |
United States |
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